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For Researchers, Scientists, and Drug Development Professionals

Introduction
2,2-Dimethylbutanamide is a primary amide derivative of 2,2-dimethylbutanoic acid. While

specific experimental data for this compound is limited in publicly accessible literature, this

guide provides a comprehensive overview of its known and predicted chemical properties,

structure, and potential synthesis pathways. This document is intended to serve as a

foundational resource for researchers and professionals in the fields of chemistry and drug

development who may be interested in this molecule or structurally related compounds.

Chemical Properties and Structure
The fundamental chemical and structural identifiers for 2,2-dimethylbutanamide have been

compiled from various chemical databases.[1][2][3][4][5] It is important to note that while

computational predictions for some physical properties are available, experimentally

determined values for properties such as melting point, boiling point, and density are not

readily available in the cited literature.

Table 1: Chemical Identifiers and Computed Properties of 2,2-Dimethylbutanamide
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Property Value Source

IUPAC Name 2,2-dimethylbutanamide PubChem[1][3]

CAS Number 102014-33-5 ChemScene[2][5]

Molecular Formula C₆H₁₃NO PubChem[1][3]

Molecular Weight 115.17 g/mol PubChem[1][3]

Canonical SMILES CCC(C)(C)C(=O)N PubChem[1][3]

InChI

InChI=1S/C6H13NO/c1-4-

6(2,3)5(7)8/h4H2,1-3H3,

(H2,7,8)

PubChem[1][3]

InChIKey
JDEUUKYNTHHAQH-

UHFFFAOYSA-N
PubChem[1][3]

Computed XLogP3 0.9 PubChem[1][3]

Topological Polar Surface Area 43.1 Å² PubChem[1][3]

Hydrogen Bond Donor Count 1 PubChem[1][3]

Hydrogen Bond Acceptor

Count
1 PubChem[1][3]

Rotatable Bond Count 2 PubChem[1][3]

Structure:

The structure of 2,2-dimethylbutanamide features a quaternary carbon at the alpha-position

to the carbonyl group. This steric hindrance is likely to influence its reactivity and physical

properties.

2D Structure of 2,2-Dimethylbutanamide

Experimental Protocols
General Synthesis of Primary Amides from Carboxylic
Acids
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A specific, validated experimental protocol for the synthesis of 2,2-dimethylbutanamide is not

readily available in the reviewed literature. However, a general and widely applicable method

for the synthesis of primary amides from carboxylic acids involves a two-step process:

conversion of the carboxylic acid to an ammonium salt, followed by dehydration.[6][7]

Materials:

2,2-Dimethylbutanoic acid (starting material)

Ammonium carbonate

Excess of the corresponding carboxylic acid (to prevent dissociation of the ammonium salt)

Procedure:

Solid ammonium carbonate is slowly added to an excess of 2,2-dimethylbutanoic acid. The

reaction is allowed to proceed until the cessation of carbon dioxide evolution, indicating the

formation of ammonium 2,2-dimethylbutanoate.

The resulting mixture is heated under reflux. During this step, the ammonium salt dehydrates

to form 2,2-dimethylbutanamide and water.

The excess carboxylic acid and water are subsequently removed by distillation to yield the

crude amide.

Further purification of the product can be achieved through recrystallization or

chromatography.
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General Synthesis Workflow

Start:
2,2-Dimethylbutanoic Acid
& Ammonium Carbonate

Reaction:
Formation of

Ammonium 2,2-Dimethylbutanoate

Heating (Reflux):
Dehydration

Distillation:
Removal of Excess Acid & Water

Product:
Crude 2,2-Dimethylbutanamide

Purification:
Recrystallization or Chromatography

Final Product:
Pure 2,2-Dimethylbutanamide

Click to download full resolution via product page

General Experimental Workflow for the Synthesis of 2,2-Dimethylbutanamide

Spectroscopic Data (Predicted)
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While experimental spectra for 2,2-dimethylbutanamide are not available, the expected key

features can be predicted based on the functional groups present in the molecule.

Table 2: Predicted Spectroscopic Features for 2,2-Dimethylbutanamide
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Spectroscopy Feature Expected Region/Value

¹H NMR CH₃ (ethyl) Triplet, ~0.9 ppm

CH₂ (ethyl) Quartet, ~1.5-2.0 ppm

C(CH₃)₂ Singlet, ~1.2 ppm

NH₂
Broad singlet, variable

chemical shift

¹³C NMR C=O (amide) ~170-180 ppm

C(CH₃)₂
Quaternary carbon, ~35-45

ppm

CH₂ (ethyl) ~25-35 ppm

CH₃ (on quaternary C) ~20-30 ppm

CH₃ (ethyl) ~10-15 ppm

IR Spectroscopy N-H stretch (primary amide)
Two bands, ~3350 and 3180

cm⁻¹[1]

C=O stretch (amide I band) Strong, ~1680-1630 cm⁻¹[1]

N-H bend (amide II band) ~1640-1550 cm⁻¹[1]

C-N stretch ~1400 cm⁻¹

Mass Spectrometry Molecular Ion (M⁺) m/z = 115

Alpha-cleavage

Loss of ethyl radical (m/z = 86)

or cleavage to form

[CH₃CH₂C(CH₃)₂]⁺ (m/z = 85)

McLafferty Rearrangement

Not expected due to the

absence of a gamma-

hydrogen. A key fragmentation

for primary amides is the

formation of the [CONH₂]⁺ ion

at m/z 44.[8]
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Biological Activity and Potential Applications
There is no specific information in the scientific literature regarding the biological activity or

signaling pathways of 2,2-dimethylbutanamide. However, the broader class of short-chain

fatty acid amides has been investigated for various pharmacological activities. Notably, some

isomers and analogues of valpromide, a simple amide, have demonstrated anticonvulsant

activity.[9] The biological activity of these amides is often linked to their biotransformation to the

corresponding carboxylic acids.[9]

Given the structural similarities, it is plausible that 2,2-dimethylbutanamide could be explored

for its potential neurological or metabolic effects. However, without experimental data, any

discussion of its biological role remains speculative. Further research, including in vitro and in

vivo screening, would be necessary to elucidate any potential therapeutic applications for this

compound. Amide-containing molecules are prevalent in pharmaceuticals, and the unique

steric hindrance of the 2,2-dimethylbutanoyl group could impart interesting properties related to

metabolic stability or receptor binding.[10]

Conclusion
2,2-Dimethylbutanamide is a simple, yet under-characterized primary amide. This guide

consolidates the available structural and computed data, outlines a general synthetic approach,

and predicts its key spectroscopic features. The significant gap in experimental data highlights

an opportunity for further research to fully characterize this molecule and explore its potential

biological activities. Such studies would be valuable for enriching the chemical and

pharmacological knowledge base and could potentially uncover novel applications for this and

related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.researchgate.net/publication/360882464_The_Infrared_Spectra_of_Amides_Part_1_The_Stretching_Vibrations_of_Primary_Carboxamides
https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Dimethylbutanamide
https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Dimethylbutanamide
https://wap.guidechem.com/encyclopedia/butanamide-2-2-dimethyl--dic723069.html
https://www.chemscene.com/102014-33-5.html
https://www.chemguide.co.uk/organicprops/amides/preparation.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Amides/Synthesis_of_Amides/Making_Amides_from_Carboxylic_Acids
https://pmc.ncbi.nlm.nih.gov/articles/PMC9080946/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9080946/
https://pubs.rsc.org/en/content/articlelanding/2018/ra/c7ra00408g
https://pubs.rsc.org/en/content/articlelanding/2018/ra/c7ra00408g
https://novaresearch.unl.pt/files/13284628/Fragmentation_pattern_of_amides_c7ra00408g.pdf
https://www.benchchem.com/product/b3045117#2-2-dimethylbutanamide-chemical-properties-and-structure
https://www.benchchem.com/product/b3045117#2-2-dimethylbutanamide-chemical-properties-and-structure
https://www.benchchem.com/product/b3045117#2-2-dimethylbutanamide-chemical-properties-and-structure
https://www.benchchem.com/product/b3045117#2-2-dimethylbutanamide-chemical-properties-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3045117?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3045117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3045117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

